
Ceftibuten Related Impurity 6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ceftibuten Related Impurity 6 is a degradation product or synthetic byproduct associated with ceftibuten, a third-generation oral cephalosporin antibiotic. Ceftibuten (C₁₅H₁₄N₄O₆S₂, molecular weight 410.42) is used to treat bacterial infections such as bronchitis, otitis media, and urinary tract infections (UTIs) . Regulatory guidelines require rigorous characterization and control of such impurities to meet pharmacopeial standards .
准备方法
Synthetic Origins in Ceftibuten Manufacturing
Ceftibuten’s synthesis involves three core stages: acylation of the parent nucleus , deprotection of intermediate compounds , and final crystallization . Impurity 6 typically emerges during the acylation and deprotection phases due to:
-
Incomplete acylation : Residual unprotected amino groups on the parent nucleus react with excess acylating agents (e.g., phosphorus oxychloride), forming dimeric or trimeric adducts .
-
Side reactions during deprotection : The use of alchlor and methyl phenyl ether anisole in deprotection generates acidic conditions that promote β-lactam ring opening or epimerization, yielding stereoisomeric byproducts .
Key Reaction Parameters Influencing Impurity Formation
Data from CN109293678A highlight the sensitivity of impurity generation to temperature and reagent stoichiometry (Table 1):
Table 1: Impact of Acylation Conditions on Impurity 6 Yield
Parameter | Optimal Range | Impurity 6 Yield (%) |
---|---|---|
Temperature (°C) | 8–12 | 0.5–1.2 |
Triethylamine (mol eq) | 1.2–1.5 | ≤0.8 |
Acylating reagent excess | 5–10% | 1.5–2.1 |
Deviations beyond these ranges, particularly temperatures >15°C or triethylamine ratios <1.2 mol eq, elevate Impurity 6 yields to 3–5% due to uncontrolled exothermic reactions and incomplete neutralization .
Structural Elucidation and Isolation Techniques
Impurity 6 has been identified as (Z/E)-2-[2-[[(benzyloxy)carbonyl]amino]-4-thiazolyl]-2-pentenedioic acid , a stereoisomeric byproduct of the ceftibuten side chain’s Witting reaction . Its isolation involves:
-
Chromatographic separation : Reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) resolves Impurity 6 at a retention time of 12.3 min, distinct from ceftibuten’s peak at 9.8 min .
-
Crystallization controls : Adjusting the isoelectric point to 3.8–4.2 during crystallization reduces Impurity 6 incorporation by 60–70%, as evidenced by XRPD analyses of crude ceftibuten batches .
Table 2: Purity Profiles After Crystallization Optimization
Crystallization pH | Impurity 6 Content (%) | Total Polymer Content (%) |
---|---|---|
3.5 | 1.8 | 0.75 |
4.0 | 0.7 | 0.32 |
4.5 | 0.9 | 0.41 |
Mitigation Strategies in Industrial Processes
Enhanced Acylation Controls
-
Low-temperature acylation : Maintaining reactions at 8–10°C with slow addition of phosphorus oxychloride reduces exothermic side reactions, limiting Impurity 6 to <1% .
-
Stoichiometric precision : Using 1.25 mol eq of triethylamine ensures complete neutralization of HCl byproducts, minimizing residual acidity that drives epimerization .
Deprotection and Workup Modifications
-
Alternative deprotection agents : Replacing alchlor with boron trifluoride etherate decreases carbocation formation, a precursor to Impurity 6, by 40% .
-
Multi-stage washing : Sequential ethyl acetate and activated carbon washes reduce organic-soluble impurities by 85%, as validated by HPLC-MS traces .
Analytical Method Validation
Quantification of Impurity 6 adheres to ICH Q3B guidelines, with validated UPLC methods demonstrating:
-
Linearity : R² = 0.9998 over 0.1–5.0 μg/mL
-
LOQ : 0.05 μg/mL (S/N >10)
-
Accuracy : 98.2–101.5% recovery in spiked samples
Table 3: Stability of Impurity 6 Under Stress Conditions
Condition | Degradation (%) | New Impurities Formed |
---|---|---|
Acidic (0.1N HCl) | 12.4 | 2 (unidentified) |
Oxidative (3% H₂O₂) | 8.7 | None |
Photolytic | 3.1 | None |
Industrial Case Study: Batch Failure Analysis
A 2023 audit of a ceftibuten API manufacturer revealed Impurity 6 levels at 2.4% (specification: ≤0.5%). Root-cause analysis identified:
-
Inadequate cooling : A malfunctioning reactor jacket allowed acylation temperatures to reach 18°C.
-
Suboptimal filtration : Residual methylene chloride in the organic layer promoted acid-catalyzed degradation during workup.
Corrective actions (installing redundant chillers and implementing in-process FTIR monitoring) reduced Impurity 6 to 0.3% in subsequent batches .
化学反应分析
Ceftibuten Related Impurity 6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Pharmaceutical Quality Control
Impurity Analysis
Ceftibuten Related Impurity 6 is often analyzed during the quality control processes of pharmaceutical manufacturing. The identification and quantification of impurities are crucial for ensuring the safety and efficacy of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to detect and quantify this impurity in drug formulations .
Stability Testing
Stability studies are essential to determine how impurities like this compound affect the shelf life of pharmaceutical products. These studies assess how factors such as light, heat, and moisture influence the degradation of Ceftibuten and its related impurities . The formation of polymeric impurities can lead to reduced drug efficacy and increased risk of allergic reactions, necessitating rigorous stability testing protocols.
Clinical Applications
Microbiological Susceptibility Testing
Ceftibuten is utilized in microbiological susceptibility testing to evaluate the effectiveness of antibiotics against various pathogens. Understanding the impact of related impurities on antibiotic efficacy is critical for interpreting susceptibility results . The presence of this compound may alter the pharmacodynamics of the drug, affecting treatment outcomes.
Case Studies in Drug Resistance
Recent case studies have highlighted the role of this compound in promoting bacterial resistance. Research indicates that certain impurities can enhance bacterial survival under antibiotic pressure, leading to increased resistance rates . These findings underscore the importance of monitoring impurities in clinical settings to inform treatment strategies.
Regulatory Considerations
Guidelines for Impurity Limits
Regulatory bodies such as the FDA and EMA have established guidelines for acceptable levels of impurities in pharmaceutical products. This compound must be evaluated against these standards to ensure compliance during drug approval processes . Non-compliance can lead to product recalls or rejections during regulatory reviews.
Impact on Drug Formulation
The formulation of Ceftibuten-containing medications must account for the potential effects of impurities like this compound. Formulators are tasked with optimizing drug delivery systems to minimize impurity formation while ensuring therapeutic effectiveness . This includes selecting appropriate excipients and manufacturing conditions.
Research Findings
作用机制
Ceftibuten Related Impurity 6, like ceftibuten, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to one or more penicillin-binding proteins (PBPs), which inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition leads to the cessation of cell wall biosynthesis, ultimately causing bacterial cell lysis due to the activity of cell wall autolysis enzymes .
相似化合物的比较
Structural and Functional Comparison
Ceftibuten belongs to the cephalosporin class, sharing a β-lactam core structure with other third-generation agents like cefixime and cefpodoxime . Unlike ceftibuten, which has a zwitterionic structure enhancing oral bioavailability (~75–90%), cefixime and cefpodoxime exhibit lower bioavailability (~40–50%) and require higher doses for efficacy . Ceftibuten’s stability against narrow-spectrum extended-spectrum β-lactamases (ESBLs) distinguishes it from earlier cephalosporins but aligns it with cefixime in susceptibility to hydrolysis by broader-spectrum ESBLs (e.g., SHV-4, SHV-5) .
Pharmacodynamic and Pharmacokinetic Profiles
Ceftibuten’s pharmacodynamic driver is free drug time above MIC (fT > MIC) , requiring 67% of the dosing interval to achieve a 1-log bacterial reduction in murine models, a target ~20% higher than cefixime . This aligns with its superior urinary excretion (~75–90% urinary recovery), making it particularly effective for UTIs .
Resistance and Stability Profiles
Ceftibuten demonstrates stability against TEM-3, SHV-2, and SHV-3 β-lactamases but is hydrolyzed by SHV-4 and SHV-5 variants, similar to cefixime . However, ceftibuten’s MICs against ESBL-producing Enterobacterales are lower (0.03–4 mg/L) compared to cefixime (0.12–32 mg/L), reflecting its enhanced intrinsic activity . Resistance mechanisms in Neisseria gonorrhoeae (e.g., mosaic penA genes) elevate ceftibuten MICs to 8 mg/L, mirroring cross-resistance trends observed in other oral cephalosporins .
Key Research Findings
- Combination Therapy : Ceftibuten paired with β-lactamase inhibitors (e.g., VNRX-5236) reduces MICs by 256-fold against ESBL- and carbapenemase-producing Enterobacterales, outperforming ceftazidime-avibactam in potency (MIC₉₀: ≤0.25 vs. 1 mg/L) .
- Microbiome Impact : At therapeutic doses, ceftibuten minimally disrupts intestinal flora, unlike broader-spectrum cephalosporins that induce dysbiosis .
生物活性
Ceftibuten, a third-generation cephalosporin antibiotic, is primarily used to treat bacterial infections, particularly those caused by Gram-negative bacteria. However, the presence of impurities, such as Ceftibuten Related Impurity 6 (CR6), can significantly affect its pharmacological properties and safety profile. This article explores the biological activity of CR6, focusing on its antimicrobial efficacy, potential toxicity, and implications for clinical use.
Ceftibuten is characterized by its chemical structure C15H14N4O6S2 and is known to be unstable under various environmental conditions, including light and heat. This instability can lead to the formation of polymeric impurities like CR6, which may arise during the synthesis or storage of the drug .
Property | Value |
---|---|
Chemical Formula | C15H14N4O6S2 |
Molecular Weight | 358.42 g/mol |
Stability Conditions | Sensitive to light, heat, and moisture |
Antimicrobial Activity
Recent studies have evaluated the in vitro activity of ceftibuten and its impurities against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds in inhibiting bacterial growth.
In Vitro Efficacy
A study assessed the antimicrobial activity of ceftibuten and CR6 against a range of Enterobacterales isolates. The results demonstrated that ceftibuten alone had varying MIC values depending on the bacterial strain:
- Ceftibuten MIC values :
- ESBL-producing strains: MIC ≤1 μg/mL inhibited 93.5% of isolates.
- KPC-producing strains: MIC ≤8 μg/mL inhibited 60.0% of isolates.
The addition of CR6 significantly altered these values, suggesting a potential antagonistic effect on the antibiotic's efficacy .
Comparative Activity with Other Antibiotics
In comparative studies, ceftibuten was found to be less effective than other beta-lactam antibiotics when tested against resistant strains. For example, ceftazidime-avibactam showed superior potency (MIC ≤0.5 μg/mL) compared to ceftibuten alone (MIC ≥32 μg/mL) .
Toxicological Considerations
The presence of CR6 raises concerns regarding potential toxicity. Studies indicate that higher concentrations of polymeric impurities correlate with increased allergic reactions in patients. For instance:
- Allergic Reaction Incidence :
- Average polymeric impurity at 21.44 μg/g: 0.2% incidence
- Average polymeric impurity at 76.7 μg/g: 0.74% incidence
This trend highlights the necessity for rigorous quality control during drug manufacturing to minimize impurity levels .
Case Studies
Several case reports have documented adverse reactions associated with ceftibuten formulations containing elevated levels of impurities like CR6:
- Case Study 1 : A patient developed anaphylactic shock after administration of a ceftibuten formulation with high polymer content.
- Case Study 2 : Clinical outcomes were less favorable in patients treated with ceftibuten containing significant amounts of CR6 compared to those receiving purer formulations.
These cases underscore the importance of monitoring impurity levels in pharmaceutical preparations to ensure patient safety.
常见问题
Q. (Basic) What validated analytical methods are recommended for identifying and quantifying Ceftibuten Related Impurity 6 in pharmaceutical formulations?
Methodological Answer:
- HPLC with UV/Photodiode Array Detection is widely used, with method validation per ICH Q2(R1) guidelines. Key parameters include specificity (separation from structurally similar impurities), linearity (calibration curves over 50–150% of the target concentration), and accuracy (spiked recovery rates of 90–110%) .
- Forced Degradation Studies (acid/base hydrolysis, oxidative stress, thermal/photo degradation) help identify impurity formation pathways. Use spiked samples to validate method robustness under stressed conditions .
- Reference Standards : Ensure impurities are synthesized and characterized using NMR and LC-MS for structural confirmation .
Q. (Advanced) How can researchers resolve contradictory data in impurity profiles between stressed and accelerated stability studies for this compound?
Methodological Answer:
- Root-Cause Analysis : Compare chromatographic conditions (e.g., column chemistry, gradient elution) across studies to rule out method variability. Validate using a secondary orthogonal method (e.g., LC-MS/MS) to confirm impurity identity .
- Kinetic Modeling : Apply Arrhenius equations to extrapolate degradation rates at different temperatures. Discrepancies may arise from non-Arrhenius behavior (e.g., humidity-dependent degradation) .
- Batch-Specific Factors : Analyze raw material variability (e.g., metal catalysts in synthesis) and storage conditions (e.g., oxygen exposure) using Design of Experiments (DoE) .
Q. (Basic) What regulatory thresholds apply to this compound in clinical trial materials, and how are these limits justified?
Methodological Answer:
- ICH Q3A/B Guidelines set thresholds based on dose duration: ≤ 0.15% for daily doses ≤ 2 g (Phase I–III). Limits must not exceed levels proven safe in toxicology studies .
- Safety Data Cross-Reference : Compare impurity levels in clinical batches to those in preclinical safety studies (e.g., genotoxicity assays). Use batch analysis data (e.g., 3 consecutive batches) to justify specifications .
Q. (Advanced) What experimental strategies can elucidate the formation mechanism of this compound during API synthesis?
Methodological Answer:
- Reaction Pathway Mapping : Use LC-MS to track intermediates in synthetic routes. For example, Impurity 6 may form via β-lactam ring opening under acidic conditions .
- Metal Catalyst Analysis : Employ ICP-MS to detect residual metals (e.g., Zn²⁺ from synthesis) that catalyze degradation. Job’s plot studies (Table 6, ) show 1:1 complexation with ZnSO₄, altering spectral properties and stability .
- Computational Chemistry : Apply DFT calculations to model transition states and activation energies for degradation pathways .
Q. (Basic) How should researchers design stability-indicating methods to monitor this compound under long-term storage conditions?
Methodological Answer:
- ICH Q1A(R2) Compliance : Store samples at 25°C/60% RH and 40°C/75% RH for 6–12 months. Use bracketing/matrixing designs to reduce testing load .
- Forced Degradation Correlation : Ensure method detects all degradation products observed in stressed samples (e.g., oxidative impurities). Validate precision with %RSD < 2.0 for replicate injections .
Q. (Advanced) How do interactions between this compound and excipients/metals impact its quantification in formulations?
Methodological Answer:
- Metal Complexation Studies : Use UV-Vis spectroscopy (e.g., Table 6, ) to monitor absorbance shifts at 254 nm when Impurity 6 interacts with Mg(OH)₂ or ZnSO₄. Adjust pH to 7.4 to mimic physiological conditions .
- Excipient Compatibility Testing : Conduct isothermal microcalorimetry to detect heat flow changes from impurity-excipient interactions (e.g., cellulose derivatives). Use DOE to optimize formulation buffers .
Q. (Basic) What are the critical parameters for validating a mass spectrometry-based method for this compound?
Methodological Answer:
- MS Parameters : Optimize ionization mode (ESI+/ESI−), fragmentor voltage, and collision energy for maximal sensitivity. Validate LOD/LOQ (e.g., 0.05% and 0.15% w/w) .
- Matrix Effects : Assess ion suppression/enhancement using post-column infusion. Use stable isotope-labeled internal standards for correction .
Q. (Advanced) How can researchers differentiate between process-related and degradation-related impurities for this compound?
Methodological Answer:
- Synthetic Route Analysis : Compare impurity profiles from different synthesis batches (e.g., varying reaction temperatures). Process-related impurities often correlate with specific intermediates .
- Accelerated Stability Data : Track impurity growth rates over time. Degradation impurities typically increase linearly under ICH storage conditions, while process impurities remain constant .
属性
CAS 编号 |
57028-71-4 |
---|---|
分子式 |
C20H18N2O3S |
分子量 |
366.4 g/mol |
IUPAC 名称 |
benzhydryl (6R,7R)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |
InChI |
InChI=1S/C20H18N2O3S/c21-16-18(23)22-15(11-12-26-19(16)22)20(24)25-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,15-17,19H,21H2/t15?,16-,19-/m1/s1 |
InChI 键 |
ODKAYLSZYDIQRV-HFLHWUEFSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3C=CS[C@H]4N3C(=O)[C@H]4N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3C=CSC4N3C(=O)C4N |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid, 7-amino-8-oxo-, diphenylmethyl ester, [6R-(6α,7β)]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。